molecular formula C7H6BrNO3 B1523331 3-Bromo-6-methoxypicolinic acid CAS No. 1196147-56-4

3-Bromo-6-methoxypicolinic acid

Cat. No.: B1523331
CAS No.: 1196147-56-4
M. Wt: 232.03 g/mol
InChI Key: DJLLBSHGCMLODW-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03 g/mol. The purity is usually 95%.
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Biological Activity

3-Bromo-6-methoxypicolinic acid (CAS Number: 1196147-56-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C7H6BrNO3
  • Molecular Weight : 232 g/mol
  • Purity : ≥97% .

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its role in modulating enzyme activities and potential therapeutic applications. Key findings include:

  • CYP Inhibition : This compound does not inhibit major cytochrome P450 enzymes such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4, indicating a favorable profile for drug metabolism interactions .
  • BBB Permeability : It is classified as a blood-brain barrier (BBB) permeant, which suggests its potential for central nervous system (CNS) applications .
  • P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, which may enhance its bioavailability and therapeutic efficacy .

Structure-Activity Relationship (SAR)

The bromine atom at the 3-position and the methoxy group at the 6-position are crucial for the biological activity of this compound. The structural modifications can significantly influence its pharmacological properties.

Position Substituent Effect on Activity
3BromineEnhances lipophilicity and BBB permeability
6MethoxyModulates interaction with biological targets

Case Studies and Research Findings

  • Cholinergic Drug Synthesis :
    • Research indicates that derivatives of this compound are intermediates in synthesizing cholinergic drugs, which are used to treat gastrointestinal diseases. This highlights its relevance in medicinal chemistry .
  • Electroluminescent Devices :
    • Compounds similar to this compound have been utilized in organic electroluminescent devices, showcasing their versatility beyond medicinal applications .
  • Crystallographic Studies :
    • Detailed crystallographic analysis has provided insights into the molecular structure of related compounds, which can inform further modifications and applications in drug design .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Bromo-6-methoxypicolinic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for potential therapeutic effects, particularly in treating neurological disorders and as anti-inflammatory agents. Research indicates that this compound exhibits biological activity that may be beneficial in pharmacological contexts, although specific biological activities are still under investigation .

Case Study: Neuroprotective Properties

One notable application is its role in developing neuroprotective agents. Compounds derived from this compound have shown promise in various biological assays aimed at protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

In addition to its pharmaceutical applications, this compound is also utilized in the development of agrochemicals. Its unique structural properties enable it to be used as a precursor for designing pesticides and herbicides that target specific biological pathways in pests while minimizing environmental impact .

Molecular Probes and Imaging Agents

The compatibility of this compound with various functionalization strategies makes it an attractive candidate for developing molecular probes and imaging agents. These applications are crucial for investigating biological processes at the molecular level and enhancing the understanding of complex biochemical interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-6-methoxypicolinic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of 6-methoxypicolinic acid using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Optimization includes:

  • Temperature control (e.g., 0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or CCl₄) to stabilize intermediates.
  • Catalytic additives (e.g., Lewis acids like FeCl₃) to enhance regioselectivity .
    Data Table : Comparison of Yields Under Different Conditions
SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
DMFFeCl₃256895%
CCl₄None05289%

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for characteristic shifts (e.g., methoxy group at δ ~3.9 ppm, aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters include R-factor (<5%) and bond-length accuracy (±0.01 Å) .
  • Mass Spectrometry : Confirm molecular ion peak (m/z ≈ 232 for [M+H]⁺) and fragmentation patterns .

Q. What are the common impurities in synthesized this compound, and how are they resolved?

  • Methodological Answer : Impurities include residual starting material (6-methoxypicolinic acid) and di-brominated byproducts. Resolution strategies:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
  • HPLC : C18 columns with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-donating methoxy group at the 6-position activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura couplings:

  • Use Pd(PPh₃)₄ as a catalyst for bromine displacement.
  • Optimize base (e.g., K₂CO₃) to maintain pH >9 for boronic acid activation.
  • Monitor regioselectivity via LC-MS to avoid homocoupling byproducts .

Q. What computational methods are effective in predicting the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states for bromine displacement.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures using GROMACS.
  • QSPR Models : Corrogate Hammett σ values with reaction rates for predictive synthesis .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., melting point variability)?

  • Methodological Answer : Discrepancies may arise from polymorphism or hydration states. Approaches include:

  • DSC/TGA : Differentiate polymorphs via endothermic peaks.
  • PXRD : Compare experimental patterns with Cambridge Structural Database entries.
  • Karl Fischer Titration : Quantify water content in hygroscopic samples .

Q. What strategies are recommended for functionalizing this compound to enhance bioactivity in medicinal chemistry studies?

  • Methodological Answer :

  • Position-Specific Modifications : Introduce amino groups at the 2-position via Buchwald-Hartwig amination.
  • Esterification : Convert carboxylic acid to methyl ester (e.g., using SOCl₂/MeOH) to improve membrane permeability.
  • Click Chemistry : Attach triazole moieties via azide-alkyne cycloaddition for targeted drug delivery .

Properties

IUPAC Name

3-bromo-6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLLBSHGCMLODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704722
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-56-4
Record name 3-Bromo-6-methoxy-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-6-methoxypicolinic acid
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3-Bromo-6-methoxypicolinic acid
3-Bromo-6-methoxypicolinic acid
3-Bromo-6-methoxypicolinic acid
3-Bromo-6-methoxypicolinic acid

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